Arachidonyl acetate CAS 56663-39-9 biological function
Arachidonyl acetate CAS 56663-39-9 biological function
An In-depth Technical Guide to the Biological Function of Arachidonyl Acetate (CAS 56663-39-9)
Abstract
Arachidonyl acetate (CAS 56663-39-9) is a lipid molecule belonging to the vast family of arachidonic acid derivatives. While direct, in-depth research on this specific ester is sparse in peer-reviewed literature, its structural similarity to key endocannabinoids and its classification as a putative cannabinoid receptor ligand position it as a compound of significant interest for neuroscience, pharmacology, and drug development. This guide provides a comprehensive framework for understanding the potential biological functions of Arachidonyl acetate. It begins by situating the molecule within the broader context of arachidonic acid metabolism, delves into its likely mechanism of action via the endocannabinoid system, and offers robust, field-proven experimental protocols to rigorously characterize its activity. The objective is not only to summarize what is known but to provide researchers with the scientific rationale and methodological tools required to investigate its therapeutic potential.
Molecular Identity and Biochemical Context
Arachidonyl acetate, also known as acetic acid arachidonyl ester, is the acetate ester of arachidonic acid. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 56663-39-9 | [1] |
| Molecular Formula | C₂₂H₃₆O₂ | [1] |
| Molecular Weight | 332.52 g/mol | [1] |
| Putative Class | Endocannabinoid | [1] |
Arachidonyl acetate originates from arachidonic acid (AA), a polyunsaturated omega-6 fatty acid that is a crucial component of cell membranes, typically found at the sn-2 position of phospholipids.[2] The release of free AA from the membrane by phospholipase A2 (cPLA2) is the rate-limiting step for the synthesis of a vast array of signaling molecules.[3] These molecules, collectively known as eicosanoids, are generated through three primary enzymatic pathways and are central to cellular processes ranging from inflammation to apoptosis.[3][4]
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Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes, which are key mediators of inflammation, blood clotting, and gastric protection.[3][5]
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Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins, involved in inflammatory and allergic responses.[3]
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Cytochrome P450 (CYP450) Pathway: Creates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which play roles in vascular function and inflammation.[3][4]
The existence of Arachidonyl acetate suggests an alternative fate for arachidonic acid, esterification with acetate, potentially leading to a distinct biological function separate from the canonical eicosanoid pathways.
Caption: Overview of Arachidonic Acid metabolic pathways.
The Endocannabinoid System: A Putative Target
Commercial sources classify Arachidonyl acetate as an endocannabinoid that binds to the Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) receptors.[1] This positions it as a potential signaling lipid within the endocannabinoid system (ECS), a critical neuromodulatory network.
Core Components of the ECS:
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Receptors: The primary targets are the G-protein coupled receptors CB1 (highly expressed in the central nervous system) and CB2 (predominantly found in immune cells).
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Endogenous Ligands (Endocannabinoids): The most studied are N-arachidonoylethanolamine (anandamide, AEA) and 2-arachidonoylglycerol (2-AG).[6] These are both derivatives of arachidonic acid.
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Metabolic Enzymes: Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme for degrading AEA, while Monoacylglycerol Lipase (MAGL) is the primary degrading enzyme for 2-AG.[7] Inhibition of these enzymes is a key strategy for therapeutic intervention.[8]
Activation of the CB1 receptor typically leads to inhibition of neurotransmitter release, mediating the ECS's role in regulating pain, memory, appetite, and mood. CB2 receptor activation is primarily associated with modulating immune responses and inflammation.
If Arachidonyl acetate functions as a CB1/CB2 agonist, it would trigger a signaling cascade initiated by the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways.
Caption: Putative signaling cascade for Arachidonyl Acetate via the CB1 receptor.
Experimental Characterization: A Framework for Validation
Given the absence of dedicated studies, the biological function of Arachidonyl acetate must be established empirically. The following protocols provide a self-validating workflow to first confirm its molecular target and then characterize its functional effects.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine if Arachidonyl acetate binds to CB1 and CB2 receptors and to quantify its binding affinity (Ki).
Causality: This assay is the foundational step. If the compound does not bind to the hypothesized receptors, downstream functional assays are baseless. It directly tests the primary claim.[1]
Methodology:
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Preparation: Utilize cell membranes prepared from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
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Reaction Mixture: In a 96-well plate, combine:
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Cell membranes (5-10 µg protein).
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A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940).
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A range of concentrations of unlabeled Arachidonyl acetate (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
-
Incubation: Incubate at 30°C for 90 minutes to allow binding to reach equilibrium.
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Termination & Separation: Rapidly filter the reaction mixture through GF/B glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters 3x with ice-cold wash buffer.
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Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
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Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known potent cannabinoid agonist (e.g., 10 µM WIN-55,212-2). Specific binding is calculated by subtracting non-specific from total binding. Data are fitted to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine if Arachidonyl acetate is an agonist, antagonist, or inverse agonist at CB1/CB2 receptors.
Causality: Binding does not equal function. This assay directly measures the first step of signal transduction: G-protein activation. An agonist will stimulate [³⁵S]GTPγS binding, an antagonist will block the effect of a known agonist, and an inverse agonist will decrease basal binding.
Methodology:
-
Preparation: Use the same CB1/CB2-expressing cell membranes as in the binding assay.
-
Reaction Mixture: Combine in a 96-well plate:
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Cell membranes (10-20 µg protein).
-
A range of concentrations of Arachidonyl acetate.
-
GDP (e.g., 30 µM) to ensure G-proteins are in their inactive state.
-
[³⁵S]GTPγS (e.g., 0.1 nM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination & Quantification: Terminate and quantify using the same filtration and scintillation counting method as the binding assay.
-
Data Analysis: Basal binding is measured in the absence of any ligand. Non-specific binding is determined with unlabeled GTPγS. Data are plotted as percent stimulation over basal versus drug concentration and fitted to a sigmoidal dose-response curve to determine EC₅₀ (for agonists) and Emax. To test for antagonism, perform the assay with a fixed concentration of a known agonist (e.g., CP-55,940) in the presence of varying concentrations of Arachidonyl acetate.
Protocol 3: In Vivo Mouse Tetrad Assay
Objective: To assess the cannabimimetic effects of Arachidonyl acetate in a whole-animal model.
Causality: This classic behavioral screen provides systemic, physiological validation of CB1 receptor activation in the central nervous system. The "tetrad" of effects—hypomotility, catalepsy, analgesia, and hypothermia—is a hallmark of centrally-acting cannabinoid agonists.
Methodology:
-
Animals: Use male C57BL/6 mice. Allow acclimatization for at least 1 week.
-
Administration: Administer Arachidonyl acetate via intraperitoneal (i.p.) injection, dissolved in a vehicle (e.g., ethanol:cremophor:saline 1:1:18). Include vehicle-only and positive control (e.g., THC or WIN-55,212-2) groups.
-
Assessments (perform at baseline and 30-60 min post-injection):
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Hypomotility: Place the mouse in an open-field arena and record total distance traveled for 5-10 minutes using automated tracking software.
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Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (4 cm high). Measure the time until the mouse removes both paws. A cut-off of 60 seconds is typical.
-
Analgesia (Hot Plate Test): Place the mouse on a surface maintained at 52-55°C. Record the latency to lick a hind paw or jump. Remove the mouse immediately after the response or after a 30-second cut-off to prevent tissue damage.
-
Hypothermia: Measure core body temperature using a rectal probe.
-
-
Data Analysis: Compare post-injection measurements to baseline and between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). To confirm CB1-mediation, a separate cohort can be pre-treated with a CB1 antagonist (e.g., rimonabant) before Arachidonyl acetate administration.
Caption: Logical workflow for the characterization of Arachidonyl Acetate.
Future Research & Drug Development Implications
The systematic characterization of Arachidonyl acetate is a prerequisite for any further development. Key unanswered questions that represent immediate research opportunities include:
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Metabolic Stability: Is Arachidonyl acetate hydrolyzed by FAAH, MAGL, or other esterases like carboxylesterases? Its metabolic profile will determine its pharmacokinetic properties and duration of action.
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Receptor Selectivity: Does it exhibit a preference for CB1 or CB2 receptors? A CB2-selective agonist would be highly desirable for treating inflammatory conditions without the psychoactive effects associated with CB1 activation.
-
Therapeutic Potential: If confirmed as a stable cannabinoid agonist, its efficacy could be explored in preclinical models of:
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Neuropathic Pain: Drawing parallels to other arachidonyl conjugates like N-arachidonyl-glycine which show promise in pain models.[9]
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Neurodegenerative Diseases: The ECS is implicated in the pathophysiology of diseases like Parkinson's, and CB1 agonists have been explored for motor symptom management.[10]
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Inflammatory Disorders: A CB2-selective action could be leveraged for conditions like arthritis or inflammatory bowel disease.
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Conclusion
Arachidonyl acetate (CAS 56663-39-9) is an understudied lipid with a high probability of functioning as a modulator of the endocannabinoid system. While direct evidence of its biological activity is currently lacking in the scientific literature, its chemical structure and preliminary classification provide a strong rationale for investigation. For researchers and drug development professionals, Arachidonyl acetate represents an opportunity to explore novel chemical space within a well-validated therapeutic target system. The true value of this molecule will only be unlocked through the rigorous application of the foundational binding, functional, and behavioral assays outlined in this guide. Such studies are essential to move Arachidonyl acetate from a chemical curiosity to a potentially valuable pharmacological tool or therapeutic lead.
References
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Tallima, H. & El-Ridi, R. (2017). Arachidonic acid: Physiological roles and potential health benefits – A review. Journal of Advanced Research, 11, 33-41. [Link]
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Burston, J. J., et al. (2008). N-arachidonyl maleimide potentiates the pharmacological and biochemical effects of the endocannabinoid 2-arachidonylglycerol through inhibition of monoacylglycerol lipase. Journal of Pharmacology and Experimental Therapeutics, 327(2), 522-532. [Link]
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Spectre, G. & Tallima, H. (2018). Synopsis of arachidonic acid metabolism: A review. Journal of Advanced Research, 11, 33-41. [Link]
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Mitchell, V. A., et al. (2005). Actions of N-arachidonyl-glycine in a rat neuropathic pain model. British Journal of Pharmacology, 146(6), 803-810. [Link]
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Cano, A., et al. (2020). Arachidonyl-2'-chloroethylamide (ACEA), a synthetic agonist of cannabinoid receptor, increases CB1R gene expression and reduces dyskinesias in a rat model of Parkinson's disease. Pharmacology Biochemistry and Behavior, 194, 172950. [Link]
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Maione, S., et al. (2007). Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors. British Journal of Pharmacology, 150(6), 766-781. [Link]
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Di Marzo, V., et al. (2007). Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors. British Journal of Pharmacology, 150(6), 766-781. [Link]
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Wang, T., et al. (2023). Arachidonic acid metabolism in health and disease. Cell Biology International, 47(10), 1735-1753. [Link]
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Maccarrone, M., et al. (2023). Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex. International Journal of Molecular Sciences, 24(3), 2933. [Link]
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Taylor, W. A. & Sheldon, D. (1983). Inhibitors of arachidonic acid metabolism act synergistically to signal apoptosis in neoplastic cells. Prostaglandins, 25(3), 339-348. [Link]
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